molecular formula C24H19BrN2O3 B11578619 N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No.: B11578619
M. Wt: 463.3 g/mol
InChI Key: NSWXYELLEBWSHT-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Bromination: Introduction of a bromine atom at the 5-position of quinoline.

    Furan Ring Formation: Construction of the furan ring through cyclization reactions.

    Indene Derivative Attachment: Coupling of the indene derivative to the furan ring via an ether linkage.

    Amidation: Formation of the carboxamide group through reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Interference: Disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-bromoquinolin-8-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide may include other quinoline derivatives with similar structural features. Examples include:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring.

    Indene Derivatives: Compounds with an indene moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C24H19BrN2O3/c25-20-9-10-21(23-19(20)5-2-12-26-23)27-24(28)22-11-8-18(30-22)14-29-17-7-6-15-3-1-4-16(15)13-17/h2,5-13H,1,3-4,14H2,(H,27,28)

InChI Key

NSWXYELLEBWSHT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=C5C(=C(C=C4)Br)C=CC=N5

Origin of Product

United States

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